molecular formula C4H6NO2P B14311506 Ethenyl(methyl)phosphinic isocyanate CAS No. 113419-09-3

Ethenyl(methyl)phosphinic isocyanate

Cat. No.: B14311506
CAS No.: 113419-09-3
M. Wt: 131.07 g/mol
InChI Key: BXHVJZNLIQULLT-UHFFFAOYSA-N
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Description

Ethenyl(methyl)phosphinic isocyanate is an organophosphorus compound characterized by the presence of both ethenyl and methyl groups attached to a phosphinic isocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl(methyl)phosphinic isocyanate can be synthesized through various methods. One common approach involves the reaction of ethenylphosphinic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols, thiols, and trimethylsilyl ethers into isocyanates .

Industrial Production Methods

Industrial production of this compound often relies on the phosgene process, which involves the reaction of phosgene with appropriate precursors. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods, which offer safer and more environmentally friendly production routes .

Chemical Reactions Analysis

Types of Reactions

Ethenyl(methyl)phosphinic isocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include phosphinic acids, amines, and substituted phosphinic derivatives. These products have various applications in different fields, making this compound a versatile compound.

Scientific Research Applications

Ethenyl(methyl)phosphinic isocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethenyl(methyl)phosphinic isocyanate involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymer synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethenyl(methyl)phosphinic isocyanate include:

Uniqueness

This compound is unique due to the presence of both ethenyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

113419-09-3

Molecular Formula

C4H6NO2P

Molecular Weight

131.07 g/mol

IUPAC Name

1-[isocyanato(methyl)phosphoryl]ethene

InChI

InChI=1S/C4H6NO2P/c1-3-8(2,7)5-4-6/h3H,1H2,2H3

InChI Key

BXHVJZNLIQULLT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C=C)N=C=O

Origin of Product

United States

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